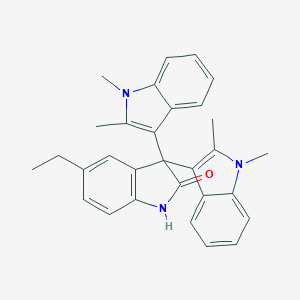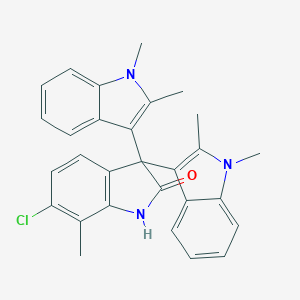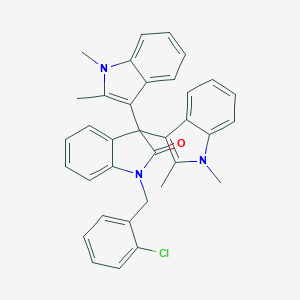![molecular formula C31H35N3 B307480 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline](/img/structure/B307480.png)
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline, also known as DMEA, is a chemical compound that has been widely used in scientific research. It belongs to the family of bis-indole derivatives and has been found to have various biochemical and physiological effects.
Scientific Research Applications
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been used in various scientific research applications, such as cancer research, neuroprotection, and photodynamic therapy. In cancer research, 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been used in photodynamic therapy to selectively target cancer cells and induce cell death.
Mechanism of Action
The mechanism of action of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline is not fully understood, but it has been suggested that it acts as a DNA intercalator and disrupts the DNA replication process. 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been shown to induce the production of reactive oxygen species (ROS), which can lead to cell death.
Biochemical and Physiological Effects
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been found to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. It has been shown to reduce the production of ROS and inhibit the activity of inflammatory cytokines. 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline in lab experiments is its high potency and selectivity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline. One direction is to optimize the synthesis method to improve the yield and purity of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline. Another direction is to investigate the mechanism of action of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline in more detail, particularly its interaction with DNA and topoisomerase II. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline in preclinical and clinical trials for cancer therapy.
Synthesis Methods
The synthesis of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline involves the reaction of 4-nitro-N,N-diethylaniline with 1,2-dimethylindole in the presence of a reducing agent such as iron powder. The nitro group of 4-nitro-N,N-diethylaniline is reduced to an amino group, which then reacts with 1,2-dimethylindole to form 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline. The synthesis method has been optimized to improve the yield and purity of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline.
properties
Product Name |
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline |
|---|---|
Molecular Formula |
C31H35N3 |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
4-[bis(1,2-dimethylindol-3-yl)methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C31H35N3/c1-7-34(8-2)24-19-17-23(18-20-24)31(29-21(3)32(5)27-15-11-9-13-25(27)29)30-22(4)33(6)28-16-12-10-14-26(28)30/h9-20,31H,7-8H2,1-6H3 |
InChI Key |
NTZXWBHCXSYSNG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=C(N(C3=CC=CC=C32)C)C)C4=C(N(C5=CC=CC=C54)C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=C(N(C3=CC=CC=C32)C)C)C4=C(N(C5=CC=CC=C54)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)


![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)